N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-11-6-9-16(24-11)26(22,23)19-13-5-3-4-12(10-13)14-7-8-15(18-17-14)25(2,20)21/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHRWUZYWOSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and thiophene intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction requires a palladium catalyst and a boron reagent, and it is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.
-
Key Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, while basic conditions involve nucleophilic attack by hydroxide ions .
Nucleophilic Aromatic Substitution (SNAr) on Pyridazine
The electron-deficient pyridazine ring participates in SNAr reactions at the 3- and 6-positions.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KCN, DMF | 120°C, 12h | 6-Cyano-pyridazine derivative | 58% | |
| NH₂OH, CuCl₂ | 90°C, microwave irradiation | 6-Aminopyridazine analog | 63% |
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Mechanism : Methanesulfonyl groups enhance ring electrophilicity, facilitating attack by nucleophiles like cyanide or hydroxylamine .
Electrophilic Substitution on Thiophene
The 5-methylthiophene ring undergoes electrophilic sulfonation and halogenation.
| Reaction | Reagents | Position | Products | Yield | Source |
|---|---|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃ | 4-position | 5-Methyl-4-sulfo-thiophene-2-sulfonamide | 81% | |
| Bromination | Br₂, FeCl₃ | 3-position | 5-Methyl-3-bromo-thiophene-2-sulfonamide | 68% |
-
Directing Effects : The methyl group directs electrophiles to the 4-position, while the sulfonamide group deactivates the ring .
Coupling Reactions via Copper Catalysis
The sulfonamide nitrogen participates in cross-coupling reactions under transition-metal catalysis.
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| CuI, L-Proline | Arylboronic acids | Biaryl sulfonamide derivatives | 74% | |
| Pd(PPh₃)₄, K₂CO₃ | Vinyl triflates | Alkenyl-sulfonamide conjugates | 66% |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into smaller fragments.
| Conditions | Major Products | Byproducts | Source |
|---|---|---|---|
| 220°C, N₂ atmosphere | SO₂, Methanesulfonic acid, Pyridazine | Charred organic residues |
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Stability Note : Decomposition is negligible below 180°C, making it suitable for high-temperature synthesis .
Redox Reactions
The methanesulfonyl group can be reduced to a thiol under specific conditions.
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to 25°C, 4h | 5-Methylthiophene-2-sulfhydryl derivative | 47% |
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide exhibits significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .
1.2 Anticancer Properties
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it significantly reduces cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent . Further research is needed to elucidate the specific mechanisms of action and to optimize its efficacy against different cancer types.
4.1 Antibacterial Efficacy Study
A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against MRSA strains. The results indicated that this compound had lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like linezolid, suggesting it could be a valuable addition to the arsenal against resistant bacteria .
4.2 Cytotoxicity Assessment
In another case study focusing on cytotoxicity, researchers assessed the effects of this compound on several cancer cell lines, finding a significant reduction in cell viability at concentrations greater than 10 µM. This suggests potential for development as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the pyridazine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be analyzed based on pharmacokinetic properties , target selectivity , and mechanistic outcomes . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Target Specificity :
- This compound lacks direct target data but shares structural similarities with Compound 2 (), a BTK inhibitor. The pyridazine core may mimic pyrimido-oxazine’s hinge-binding role, but the absence of a piperazine group likely reduces selectivity for BTK .
- Unlike TPIN (), which modulates cytoskeletal proteins (F-actin, paxillin), the methanesulfonyl and thiophene groups in the target compound suggest a divergent mechanism, possibly favoring kinase over cytoskeletal targets .
Mechanistic Outcomes: Compound 2 induces G1 phase arrest and apoptosis via Rb/cyclin D1 downregulation and caspase-3 activation . The target compound’s sulfonamide group may similarly disrupt kinase signaling but lacks evidence for apoptotic efficacy.
Selectivity and Toxicity :
- Compound 2 exhibits superior kinase selectivity compared to first-generation inhibitors (e.g., ibrutinib) due to optimized substituents . The target compound’s methylthiophene group might increase off-target risks due to hydrophobic interactions.
- TPIN ’s tetrazole moiety improves metabolic stability but may limit brain penetration, whereas the target compound’s sulfonamide could enhance CNS accessibility .
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C15H16N4O4S2
- Molecular Weight : 396.44 g/mol
Its structure includes a thiophene ring, which is known for its diverse biological properties, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in bicarbonate formation, which is crucial in various physiological processes.
- Modulation of Signaling Pathways : The pyridazine and thiophene rings may interact with receptors or enzymes involved in cell signaling, potentially affecting pathways related to inflammation and cancer progression.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its efficacy as an antibiotic agent.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
-
Cytotoxicity Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity (Table 1).
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis via caspase activation MDA-MB-231 10.0 Inhibition of cell migration -
Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent (Table 2).
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 250 300 Compound-treated 150 180
Q & A
Basic Question: What are the key steps and optimal reaction conditions for synthesizing N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions and sulfonamide formation. Key steps include:
- Pyridazine Ring Functionalization: Methanesulfonyl groups are introduced via nucleophilic substitution or oxidation reactions under controlled temperatures (60–80°C) using polar aprotic solvents like DMF .
- Thiophene-Phenyl Coupling: Suzuki-Miyaura cross-coupling is employed to link the thiophene and phenyl moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in toluene/ethanol mixtures .
- Sulfonamide Formation: Reaction of the intermediate amine with 5-methylthiophene-2-sulfonyl chloride in dichloromethane, with triethylamine as a base, at 0–25°C .
Critical Parameters: Solvent purity, inert atmosphere, and stoichiometric control are essential to avoid side products.
Basic Question: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
Structural validation relies on a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, methanesulfonyl groups show distinct deshielded signals near δ 3.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight within 3 ppm error .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolves stereoelectronic effects and bond angles, particularly for sulfonamide and pyridazine moieties .
Advanced Question: What advanced techniques are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Mechanistic studies employ:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) in real-time using immobilized targets .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
- X-ray Crystallography/Co-crystallization: Resolves ligand-target complexes at atomic resolution (≤2.0 Å), identifying critical hydrogen bonds (e.g., sulfonamide-oxygen interactions) .
- Molecular Dynamics Simulations: Predicts binding stability and conformational changes over nanosecond timescales .
Advanced Question: How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from experimental variables. Mitigation strategies include:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 for receptor studies), buffer pH (7.4), and DMSO concentrations (<0.1%) to minimize solvent effects .
- Orthogonal Validation: Cross-verify results using multiple techniques (e.g., SPR + ITC) .
- Meta-Analysis of SAR Data: Compare substituent effects (e.g., methyl vs. methoxy groups on thiophene) to identify activity trends .
- Control for Metabolic Instability: Include liver microsome stability assays to rule out false negatives due to rapid degradation .
Advanced Question: What strategies are employed to optimize the therapeutic profile (e.g., selectivity, bioavailability) of this compound?
Methodological Answer:
Optimization involves iterative cycles of structure-activity relationship (SAR) and ADME studies :
- Selectivity Enhancement: Introduce bulky substituents (e.g., 3-fluorophenyl) to reduce off-target binding, guided by docking studies .
- Bioavailability Improvement:
- LogP Adjustment: Modify sulfonamide substituents to achieve optimal LogP (2–4) via Hammett analysis .
- Prodrug Design: Mask polar groups (e.g., esterification of sulfonamide) to enhance membrane permeability .
- In Vivo Pharmacokinetics: Conduct rodent studies to assess half-life (t₁/₂) and AUC using LC-MS/MS quantification .
Basic Question: What analytical challenges arise in characterizing the sulfonamide and pyridazine moieties of this compound?
Methodological Answer:
Key challenges include:
- Sulfonamide Tautomerism: Dynamic interconversion between sulfonamide and sulfonic acid forms complicates NMR interpretation. Use low-temperature (e.g., 200 K) ¹H NMR to stabilize tautomers .
- Pyridazine Ring Reactivity: Susceptibility to hydrolysis under acidic/basic conditions requires inert handling during HPLC (neutral mobile phases) .
- Crystallization Difficulties: Poor solubility in common solvents necessitates vapor diffusion methods with DMSO/water mixtures .
Advanced Question: How can researchers design experiments to evaluate the compound's potential for off-target effects or toxicity?
Methodological Answer:
- Panel Screening: Test against related targets (e.g., kinase panels) at 10 µM to identify off-target binding .
- Cytotoxicity Assays: Use MTT/XTT assays in primary hepatocytes to assess IC₅₀ values .
- hERG Channel Inhibition: Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Genotoxicity Screening: Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells .
Basic Question: What computational tools are recommended for preliminary modeling of this compound's interactions?
Methodological Answer:
- Docking Software: AutoDock Vina or Schrödinger Glide for predicting binding poses .
- Quantum Mechanics (QM): Gaussian 16 for optimizing geometry and calculating electrostatic potentials .
- Pharmacophore Modeling: MOE or Phase to identify critical interaction features (e.g., hydrogen bond acceptors in sulfonamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
